1-Benzyl-3-iodobenzene
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Overview
Description
This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-Iodo(methylenebisbenzene) are currently unknown . This compound belongs to the class of organic compounds known as iodobenzenes. Iodobenzenes are aromatic compounds that contain a benzene substituted with one or more iodine atoms .
Mode of Action
Iodobenzenes, in general, are known to undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s worth noting that the study of metabolic pathways, ie, network structures of molecular interactions of biological systems, is a crucial aspect of understanding the effects of such compounds .
Result of Action
The molecular and cellular effects of 3-Iodo(methylenebisbenzene) are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, light intensity, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Preparation Methods
The synthesis of 1-Benzyl-3-iodobenzene typically involves the iodination of methylenebisbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of a catalyst . Industrial production methods often utilize molecular iodine or iodides in combination with environmentally friendly and atom-efficient oxidants .
Chemical Reactions Analysis
1-Benzyl-3-iodobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iodo-substituted quinones.
Reduction: Reduction reactions can convert the iodo groups to hydrogen, yielding methylenebisbenzene.
Substitution: Electrophilic aromatic substitution reactions are common, where the iodine atoms can be replaced by other substituents such as nitro or amino groups.
Common reagents used in these reactions include molecular iodine, titanium(III) chloride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-iodobenzene has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of advanced materials and as a reagent in industrial chemical processes.
Comparison with Similar Compounds
1-Benzyl-3-iodobenzene can be compared with other similar compounds such as:
3-Iodo-Benzyl Alcohol: This compound belongs to the class of benzyl alcohols and has different chemical properties and applications.
Iodobenzene: A simpler iodobenzene derivative with a single iodine atom, used in various organic synthesis reactions.
1,4-Dimethylbenzene: Another benzene derivative with different substituents, used in different industrial applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in scientific research and industry.
Properties
IUPAC Name |
1-benzyl-3-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11I/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOCNBOEEZABJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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